3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine, also known as FBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. For example, 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of beta-glucuronidase, an enzyme involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects:
3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of enzymes involved in the biosynthesis of bacterial cell walls. In vivo studies have shown that 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine can reduce tumor growth in animal models and improve the survival rate of infected animals.
Advantages and Limitations for Lab Experiments
3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and exhibits a range of biological activities. However, 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine. These include the development of more efficient synthesis methods, the identification of new biological activities, and the optimization of 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine for specific applications. Additionally, 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine could be used as a starting point for the development of new chemical compounds with improved properties and biological activities.
Synthesis Methods
3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine can be synthesized through a multistep process involving the reaction of 2-furylamine with 4-nitrobenzyl chloride, followed by thiolation with sodium hydrosulfide and finally cyclization with triethyl orthoformate. This process yields a white crystalline solid with a melting point of 232-234°C.
Scientific Research Applications
3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine has been shown to exhibit antitumor, antifungal, and antibacterial activities. In biochemistry, 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine has been used as a fluorescent probe for the detection of thiols and as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls. In material science, 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine has been used as a building block for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
3-(furan-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c14-17-12(11-2-1-7-21-11)15-16-13(17)22-8-9-3-5-10(6-4-9)18(19)20/h1-7H,8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYJBCRBDCVTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine |
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